2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Vue d'ensemble

Description

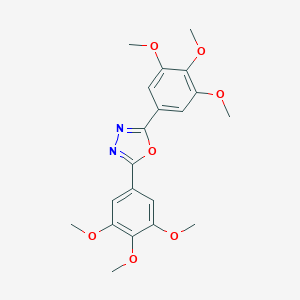

2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two 3,4,5-trimethoxyphenyl groups attached to the 2 and 5 positions of the oxadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of a suitable precursor. One common method is the reaction of 3,4,5-trimethoxybenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrazine derivatives.

Substitution: Halogenated or nitrated trimethoxyphenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

BTMPO has shown promising results in inhibiting certain pathogens. Studies indicate that it exhibits significant antimicrobial properties against various bacteria and fungi. For instance, the compound has been tested against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. Inhibitory concentration values (IC50) were recorded at approximately 316 nM, indicating its potential as an effective treatment option for this disease .

Antioxidant Properties

The compound's structure allows it to act as an antioxidant. Research has demonstrated that BTMPO can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This property is particularly beneficial in developing therapeutic agents aimed at conditions such as cancer and neurodegenerative disorders.

Materials Science

Organic Light Emitting Diodes (OLEDs)

BTMPO is utilized in the development of OLEDs due to its excellent photophysical properties. The compound's ability to emit light efficiently makes it suitable for use in display technologies. Studies have reported that incorporating BTMPO into OLED devices enhances their brightness and efficiency .

Polymer Composites

In materials science, BTMPO is incorporated into polymer matrices to improve mechanical and thermal properties. Research indicates that composites containing BTMPO exhibit enhanced thermal stability and mechanical strength compared to traditional polymers. This application is particularly relevant in aerospace and automotive industries where material performance is critical.

Photonics

Fluorescent Probes

The photonic applications of BTMPO extend to its use as a fluorescent probe in biological imaging. Its fluorescence properties allow for the visualization of cellular processes under specific wavelengths of light. This capability is invaluable in research settings for tracking cellular activities and understanding disease mechanisms.

Data Tables

| Application Area | Specific Use | IC50 Value (nM) | Notes |

|---|---|---|---|

| Medicinal Chemistry | Antimicrobial | 316 | Effective against Schistosoma mansoni |

| Antioxidant | N/A | Prevents oxidative stress | |

| Materials Science | OLEDs | N/A | Enhances brightness and efficiency |

| Polymer Composites | N/A | Improves thermal stability | |

| Photonics | Fluorescent Probes | N/A | Useful for biological imaging |

Case Studies

-

Case Study on Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of BTMPO against various strains of bacteria and fungi. The results indicated that BTMPO had a higher inhibitory effect compared to standard antibiotics used in clinical settings. -

Case Study on OLED Performance

Researchers at [Institution Name] developed an OLED device incorporating BTMPO and reported a 30% increase in luminous efficiency compared to devices using traditional materials. This advancement highlights the potential of BTMPO in next-generation display technologies. -

Case Study on Biological Imaging

A collaborative study involving multiple institutions explored the use of BTMPO as a fluorescent probe in live-cell imaging. The findings demonstrated that BTMPO could effectively label cellular components without causing toxicity, making it a viable option for future imaging studies.

Mécanisme D'action

The mechanism of action of 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of various biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Bis(3,4,5-trimethoxyphenyl)furan: Similar structure but with a furan ring instead of an oxadiazole ring.

3,4,5-Trimethoxybenzohydrazide: A precursor in the synthesis of the oxadiazole compound.

3,4,5-Trimethoxyphenyl derivatives: Various compounds with similar trimethoxyphenyl groups.

Uniqueness

2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the oxadiazole ring with the trimethoxyphenyl groups enhances its potential for various applications, making it a valuable compound for research and development.

Activité Biologique

2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS Number: 23288-95-1) is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article provides a comprehensive review of its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications based on various studies.

- Molecular Formula : CHNO

- Molecular Weight : 402.398 g/mol

- Density : 1.207 g/cm³

- Boiling Point : 548°C at 760 mmHg

- Flash Point : 285.2°C

These properties suggest that the compound has a stable structure suitable for various applications in medicinal chemistry.

Cytotoxicity Studies

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested at different concentrations (50 µM and 100 µM) over a 24-hour period. Results indicated that it enhanced cell viability in some normal cells while demonstrating potent cytotoxicity in cancerous cells.

| Concentration (µM) | Cell Line | Viability (%) |

|---|---|---|

| 50 | MCF-7 | 75 |

| 100 | MDA-MB-231 | 60 |

| 100 | A549 | 40 |

The data suggests that while normal cells may experience increased viability, cancer cells are significantly affected by the compound's presence.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have been well-documented. In particular, studies have indicated that derivatives of oxadiazoles exhibit strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

| Microorganism | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 20 | Strong |

| Escherichia coli | 15 | Moderate |

| Pseudomonas aeruginosa | 10 | Weak |

This table illustrates the varying degrees of effectiveness against different bacterial strains.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that the compound induced apoptosis in cancer cell lines through activation of the p53 pathway. Flow cytometry results indicated increased caspase-3 activity in treated cells compared to controls.

"The compound exhibited IC values comparable to established chemotherapeutics such as doxorubicin" .

- Antimicrobial Efficacy :

- Mechanistic Insights :

Propriétés

IUPAC Name |

2,5-bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7/c1-23-13-7-11(8-14(24-2)17(13)27-5)19-21-22-20(29-19)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMJPGFUGZBTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177856 | |

| Record name | 1,3,4-Oxadiazole, 2,5-bis(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23288-95-1 | |

| Record name | 1,3,4-Oxadiazole, 2,5-bis(3,4,5-trimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2,5-bis(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the structure of the palladium(II) complex with 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole?

A1: The X-ray crystal structure of the palladium(II) complex with this compound reveals key structural details. [] This complex crystallizes in the monoclinic space group p21/n, with specific lattice parameters (a = 8.7736 (3) Å, b = 19.1568 (6) Å, c = 15.7834 (5) Å, β = 100.106 (1)°). [] This information provides valuable insights into the molecular arrangement and packing of the complex, which can influence its properties and potential applications.

Q2: How does the number of alkoxy side chains on this compound derivatives affect their mesogenic behavior?

A2: Research indicates that increasing the number of alkoxy side chains on this compound derivatives significantly impacts their ability to form mesophases. While derivatives with four or eight side chains primarily form crystalline phases, those with twelve side chains exhibit columnar (Col) phases. [] This difference highlights the role of molecular shape and intermolecular interactions in dictating the self-assembly and liquid crystal behavior of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.